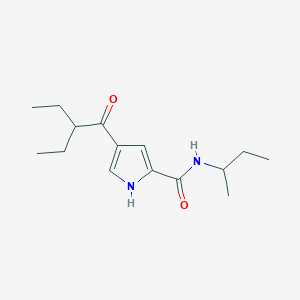

N-(sec-butyl)-4-(2-ethylbutanoyl)-1H-pyrrole-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting with the formation of the pyrrole ring, followed by the attachment of the alkyl groups and the carboxamide group. The exact methods would depend on the available starting materials and the desired route of synthesis .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyrrole ring, which contributes to its aromaticity and reactivity. The sec-butyl and ethylbutanoyl groups are alkyl substituents, which could influence the compound’s physical and chemical properties .Chemical Reactions Analysis

As an organic compound, “N-(sec-butyl)-4-(2-ethylbutanoyl)-1H-pyrrole-2-carboxamide” could undergo a variety of chemical reactions. The pyrrole ring, for example, could participate in electrophilic aromatic substitution reactions. The carboxamide group could be hydrolyzed under acidic or basic conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar carboxamide group could enhance its solubility in polar solvents. The alkyl groups could contribute to its hydrophobicity .Aplicaciones Científicas De Investigación

Polymer Chemistry and Material Science

Polymer Modification and Functionalization : A study by Morgan & Storey (2010) explored the end-quenching of TiCl4-catalyzed quasiliving isobutylene polymerizations with N-(2-tert-Butoxyethyl)pyrrole, highlighting the potential of pyrrole derivatives in modifying polymers to achieve primary hydroxy-terminated polyisobutylene. This process allows for near-quantitative end-capping, indicating the utility of such compounds in polymer chemistry (Morgan & Storey, 2010).

Electropolymerization : Lengkeek et al. (2010) synthesized and studied the electropolymerization of N-(4' -carboxyphenyl)-2,5-di(2" -thienyl)pyrrole, demonstrating the efficiency of such compounds in creating polymer films stable to repetitive cycling, which could be indicative of the broader applicability of similar pyrrole derivatives in materials science (Lengkeek, Harrowfield, & Koutsantonis, 2010).

Chemical Synthesis and Catalysis

Advanced Synthesis Techniques : Maehara et al. (2012) introduced a novel method for the preparation of N-acylpyrrole through condensation followed by acid-mediated cyclization, showcasing the versatility of pyrrole derivatives in synthetic chemistry (Maehara, Kanno, Yokoshima, & Fukuyama, 2012).

Regioselective Bromination : Gao et al. (2018) described a substrate-controlled regioselective bromination method for acylated pyrroles using tetra-butyl ammonium tribromide, highlighting the chemical reactivity and potential synthetic utility of pyrrole derivatives in creating selectively brominated products (Gao, Bethel, Kakeshpour, Hubbell, Jackson, & Tepe, 2018).

Biochemical Applications

- Antimicrobial Activities : Husain et al. (2010) investigated the antimicrobial activities of synthetic butenolides and their pyrrolone derivatives, demonstrating that certain pyrrole derivatives exhibit valuable therapeutic potential against microbial diseases, especially fungal species. This suggests that N-(sec-butyl)-4-(2-ethylbutanoyl)-1H-pyrrole-2-carboxamide could also have potential applications in developing new antimicrobial agents (Husain, Alam, Shaharyar, & Lal, 2010).

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties. For example, if it’s a volatile liquid, it could pose a flammability risk. If it’s a solid, it could pose a dust explosion risk. It’s also important to consider potential health hazards, such as toxicity or irritancy .

Propiedades

IUPAC Name |

N-butan-2-yl-4-(2-ethylbutanoyl)-1H-pyrrole-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24N2O2/c1-5-10(4)17-15(19)13-8-12(9-16-13)14(18)11(6-2)7-3/h8-11,16H,5-7H2,1-4H3,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFWLILAFHQMQIR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)NC(=O)C1=CC(=CN1)C(=O)C(CC)CC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-Methyl-N-[(6-pyrrolidin-3-yloxypyridin-3-yl)methyl]propan-2-amine](/img/structure/B2982626.png)

![N-[(6-Chloropyridin-3-yl)methyl]-N-methylsulfamoyl fluoride](/img/structure/B2982628.png)

![N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-4-methylbenzamide](/img/structure/B2982629.png)

![Methyl 5-[(phenylsulfonyl)amino]-1-benzothiophene-2-carboxylate](/img/structure/B2982630.png)

![7-hexyl-1,3-dimethyl-8-[(3-methylpiperidin-1-yl)methyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2982634.png)

![5-Oxa-8-azaspiro[3.5]nonane-9-carboxylic acid;hydrochloride](/img/structure/B2982636.png)

![ethyl 3-cyclopropyl-2-methyl-6-oxo-6,7-dihydro-2H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B2982640.png)

![N-[2-[4-Cyclopropyl-3-(furan-2-yl)-5-oxo-1,2,4-triazol-1-yl]ethyl]-2-phenylbutanamide](/img/structure/B2982643.png)